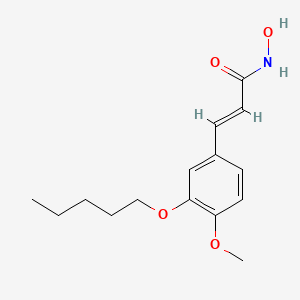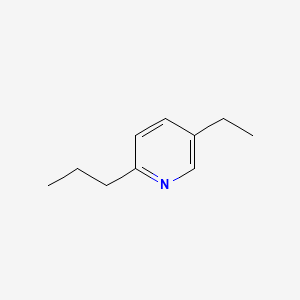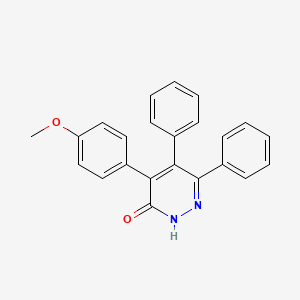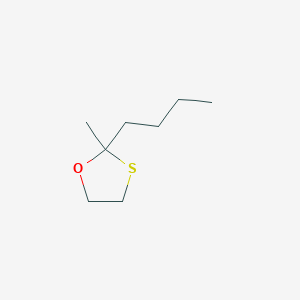
2-Butyl-2-methyl-1,3-oxathiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-2-methyl-1,3-oxathiolane is a heterocyclic compound that belongs to the class of 1,3-oxathiolanes. These compounds are characterized by a five-membered ring containing both oxygen and sulfur atoms. The presence of these heteroatoms imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-methyl-1,3-oxathiolane can be achieved through several methods. One efficient approach involves the cyclization reaction between strained heterocyclic compounds and heterocumulenes. For instance, the reaction between carbon disulfide (CS2) and 2-methyloxirane in the presence of pyridine as a base and nitromethane as a solvent at ambient conditions yields 5-methyl-1,3-oxathiolane-2-thione . The reaction conditions can be optimized by varying the base and solvent used .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The choice of catalysts and solvents is crucial to ensure high yield and purity. Organocatalysts are often preferred due to their low cost, low toxicity, and insensitivity to moisture and oxygen .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-2-methyl-1,3-oxathiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields sulfoxides, while reduction with lithium aluminum hydride produces thiol derivatives .
Scientific Research Applications
2-Butyl-2-methyl-1,3-oxathiolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Butyl-2-methyl-1,3-oxathiolane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can act as a chain terminator in nucleic acid synthesis, thereby inhibiting viral replication . The sulfur atom in the oxathiolane ring plays a crucial role in its reactivity and interaction with enzymes and other biomolecules .
Comparison with Similar Compounds
2-Butyl-2-methyl-1,3-oxathiolane can be compared with other similar compounds, such as:
1,3-Thiazolidines: These compounds also contain a five-membered ring with sulfur but differ in their chemical reactivity and applications.
1,3-Dioxolanes: These compounds have a similar ring structure but contain two oxygen atoms instead of one oxygen and one sulfur atom.
The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms, which imparts distinct chemical properties and reactivity compared to other heterocycles .
Properties
CAS No. |
26990-59-0 |
|---|---|
Molecular Formula |
C8H16OS |
Molecular Weight |
160.28 g/mol |
IUPAC Name |
2-butyl-2-methyl-1,3-oxathiolane |
InChI |
InChI=1S/C8H16OS/c1-3-4-5-8(2)9-6-7-10-8/h3-7H2,1-2H3 |
InChI Key |
ICMGYDYBCRBIRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(OCCS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


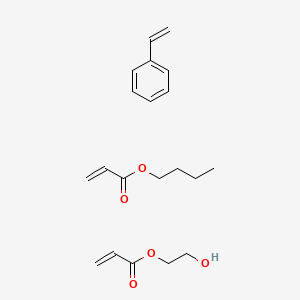

![[[1,1'-Bi(cyclopentane)]-3-yl]acetic acid](/img/structure/B14697004.png)
![2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]-](/img/structure/B14697012.png)
![N-[(2-Nitrophenyl)sulfanyl]methanamine](/img/structure/B14697021.png)
![(1R)-1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14697023.png)
![2-{[(e)-(3-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697040.png)
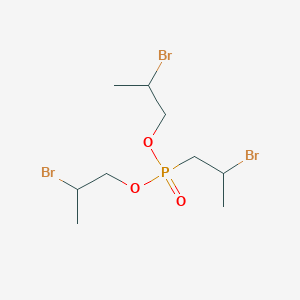
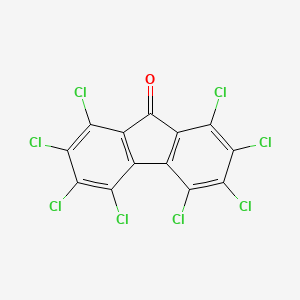
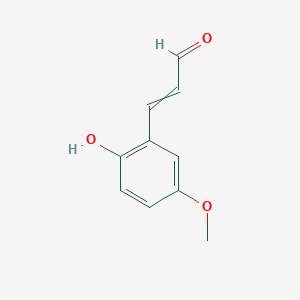
![Tributyl[(prop-2-en-1-yl)oxy]stannane](/img/structure/B14697060.png)
